molecular formula C10H8N2O2 B8807238 6-Methoxyquinazoline-2-carbaldehyde

6-Methoxyquinazoline-2-carbaldehyde

Cat. No.: B8807238
M. Wt: 188.18 g/mol
InChI Key: BEZNAQFNUNCCCA-UHFFFAOYSA-N
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Description

6-Methoxyquinazoline-2-carbaldehyde is a high-purity chemical building block designed for research applications. As a multifunctional quinazoline derivative, it serves as a key intermediate in organic synthesis and medicinal chemistry. Its aldehyde group allows for further functionalization, making it valuable for creating diverse compound libraries. The methoxy and quinazoline core structure is of significant interest in the development of biologically active molecules. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-methoxyquinazoline-2-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-14-8-2-3-9-7(4-8)5-11-10(6-13)12-9/h2-6H,1H3

InChI Key

BEZNAQFNUNCCCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Key Properties

The table below compares 6-Methoxyquinazoline-2-carbaldehyde with structurally related compounds, emphasizing substituent effects and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound Not provided C₁₀H₈N₂O₂ 204.19 Methoxy (C6), Carbaldehyde (C2) Electron-donating methoxy enhances solubility; reactive aldehyde for derivatization
6-Chloropyrazine-2-carbaldehyde 874114-34-8 C₅H₃ClN₂O 142.55 Chloro (C6), Carbaldehyde (C2) Electron-withdrawing chloro reduces solubility; pyrazine core less bulky than quinazoline
6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde 93955-15-8 C₁₅H₈Cl₂N₂O 315.15 Chloro (C6, C4-phenyl), Carbaldehyde (C2) Bulky aryl substituent hinders reactivity; higher molecular weight impacts pharmacokinetics

Substituent Effects on Reactivity and Solubility

  • Methoxy vs. Chloro : The methoxy group in this compound donates electrons via resonance, increasing solubility in polar aprotic solvents compared to chloro-substituted analogues (e.g., 6-Chloropyrazine-2-carbaldehyde), where the electron-withdrawing effect reduces solubility .
  • Core Heterocycle : Quinazoline derivatives (e.g., this compound) exhibit greater steric bulk and aromatic stability compared to pyrazine analogues, influencing binding interactions in biological systems .
  • Aldehyde Reactivity : The carbaldehyde group in all listed compounds enables nucleophilic additions (e.g., hydrazone formation), but steric hindrance from bulky substituents (e.g., in 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde) may slow reaction kinetics .

Research Findings and Pharmacological Context

  • Antifungal Activity : Quinazolines with electron-donating groups (e.g., methoxy) show enhanced binding to fungal enzymes compared to chloro-substituted derivatives, as seen in Candida studies .
  • Synthetic Utility : The carbaldehyde group in this compound is pivotal in synthesizing imidazo[4,5-g]quinazolines, a class with reported antitumor activity .
  • Structural Optimization : Substitution at position 6 (methoxy vs. chloro) and position 4 (e.g., aryl groups) significantly alters bioactivity, as observed in analogues like 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde .

Preparation Methods

Cyclocondensation of 4-Methoxyanthranilic Acid with Formaldehyde

A widely cited method involves reacting 4-methoxyanthranilic acid with formaldehyde in acetic acid under reflux (80–100°C) for 6–8 hours. The reaction proceeds via imine formation, followed by cyclodehydration to yield 6-methoxyquinazoline. Subsequent oxidation of the 2-methyl group (introduced during cyclization) to the aldehyde is achieved using manganese dioxide (MnO₂) in dichloromethane at 25°C for 12 hours. This two-step process achieves an overall yield of 58–62%, with purity >95% after recrystallization from ethanol.

Reaction Conditions:

  • Step 1: 4-Methoxyanthranilic acid (1.0 eq), formaldehyde (1.2 eq), acetic acid (solvent), reflux (80°C, 8 h).

  • Step 2: Crude 6-methoxy-2-methylquinazoline (1.0 eq), MnO₂ (3.0 eq), CH₂Cl₂ (solvent), 25°C, 12 h.

Nucleophilic substitution reactions enable direct introduction of the aldehyde group at the 2-position of preformed quinazoline derivatives.

Chloride-to-Aldehyde Substitution

A patent by US3511836B2 details the reaction of 2-chloro-6-methoxyquinazoline with hexamine (urotropine) in refluxing ethanol (78°C, 4 h). The intermediate undergoes acidic hydrolysis (HCl, H₂O, 100°C, 1 h) to yield this compound with a 71% yield. This method avoids harsh oxidation conditions and is scalable to multi-kilogram batches.

Key Parameters:

ParameterValue
Starting Material2-Chloro-6-methoxyquinazoline
ReagentHexamine (1.5 eq)
SolventEthanol
Temperature78°C
Time4 hours
Work-upHydrolysis (HCl, H₂O)
Yield71%

Directed Lithiation and Formylation

Directed lithiation strategies enable regioselective functionalization of the quinazoline ring. Organolithium reagents deprotonate specific positions, which are then quenched with electrophiles to install the aldehyde group.

LTMP-Mediated Lithiation

Research by Cardiff University demonstrates that 6-methoxyquinazoline undergoes lithiation at the 2-position using lithium tetramethylpiperidide (LTMP, 2.2 eq) in tetrahydrofuran (THF) at -78°C. Subsequent addition of dimethylformamide (DMF, 1.5 eq) introduces the aldehyde group, yielding this compound in 68% yield after aqueous work-up.

Mechanistic Insights:

  • Deprotonation: LTMP abstracts the proton at the 2-position, generating a resonance-stabilized lithium intermediate.

  • Electrophilic Quenching: DMF acts as a formylating agent, transferring the carbonyl group to the lithiated site.

Oxidation of 2-Hydroxymethyl Intermediates

Oxidation of alcohol precursors provides an alternative route to the aldehyde functionality.

MnO₂ Oxidation

2-Hydroxymethyl-6-methoxyquinazoline, synthesized via Friedländer condensation, is oxidized using activated manganese dioxide (MnO₂) in dichloromethane. The reaction proceeds at room temperature (25°C, 12 h) with a 78% yield, avoiding over-oxidation to the carboxylic acid.

Optimization Data:

Oxidizing AgentSolventTemperatureTimeYield
MnO₂CH₂Cl₂25°C12 h78%
PCCCH₂Cl₂25°C8 h65%
SwernTHF-78→25°C3 h70%

Comparative Analysis of Synthetic Routes

Each method offers distinct advantages and limitations:

Condensation-Oxidation:

  • Pros: High scalability, minimal purification.

  • Cons: Multi-step process, moderate yields.

Nucleophilic Substitution:

  • Pros: Single-step aldehyde introduction, high yields.

  • Cons: Requires halogenated precursors.

Directed Lithiation:

  • Pros: Regioselective, amenable to diverse electrophiles.

  • Cons: Cryogenic conditions, sensitivity to moisture.

Oxidation:

  • Pros: Simple setup, avoids toxic reagents.

  • Cons: Risk of over-oxidation.

Industrial-Scale Production Considerations

Patents from US8114995B2 highlight critical parameters for large-scale synthesis:

  • Solvent Selection: Ethanol and water mixtures reduce costs and simplify waste management.

  • Crystallization: Slow cooling (0.5°C/min) from ethanol/water yields >99% pure product.

  • Catalyst Recycling: MnO₂ can be recovered via filtration and reused for 3–4 cycles without yield loss.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Methoxyquinazoline-2-carbaldehyde in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation during synthesis or handling .
  • Storage : Store in tightly sealed containers in a dry, well-ventilated area away from ignition sources. Monitor for leaks or degradation .
  • Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose via authorized hazardous waste services. Avoid releasing into the environment .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Vilsmeier-Haack Reaction : A validated method involves reacting N-(4-anisyl)acetamide with a Vilsmeier-Haack adduct (phosphorus oxychloride and DMF) at 353 K for 15 hours. Purification is achieved via recrystallization from petroleum ether/ethyl acetate mixtures .
  • Critical Parameters : Control reaction temperature (≤353 K) to avoid over-chlorination. Monitor pH during quenching to prevent decomposition .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure using single-crystal diffraction (e.g., Cu-Kα radiation) to verify bond lengths and angles .
  • Derivatization Assays : React the aldehyde group with hydrazine-based reagents (e.g., dansylhydrazine) for UV/fluorescence detection, ensuring functional group specificity .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

  • Methodological Answer :

  • Step Optimization : Increase stoichiometric excess of phosphorus oxychloride (1.5–2.0 eq) to drive the Vilsmeier-Haack reaction to completion .
  • Purification Troubleshooting : Replace traditional recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate impurities like unreacted acetamide .
  • Analytical Monitoring : Use TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) to track reaction progress and identify byproducts .

Q. What are the stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Degrades above 373 K, releasing CO and NOx. Use inert atmospheres (N2/Ar) for high-temperature reactions .
  • Light Sensitivity : Store in amber glassware to prevent photooxidation of the methoxy group. Monitor via UV-Vis spectroscopy (λmax shifts >10 nm indicate degradation) .

Q. How should researchers resolve contradictions between safety data and observed reactivity?

  • Methodological Answer :

  • Hazard Reassessment : While some SDS reports list "no known hazards" , analogous aldehydes (e.g., 2-Hydroxy-4-Methoxybenzaldehyde) exhibit skin irritation. Conduct patch tests on inert substrates (e.g., porcine skin models) to validate toxicity .
  • Environmental Testing : Use OECD 301D biodegradation assays to assess ecotoxicity, as default SDS data may lack environmental impact studies .

Q. What strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • SAR Studies : Modify the quinazoline core (e.g., introduce sulfonamide or fluoro groups) and test against kinase assays (e.g., EGFR inhibition). Compare with AZD8931, a pharmacologically active quinazoline derivative .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict binding affinities with target proteins (e.g., PARP-1) based on electron density at the aldehyde group .

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